molecular formula C18H21N3OS B15281979 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B15281979
M. Wt: 327.4 g/mol
InChI Key: DQGIGOWXHHWLKO-UHFFFAOYSA-N
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Description

This compound features a sulfanyl acetamide backbone with a 4-methylquinolin-2-yl substituent and a cyano-dimethylpropyl group.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H21N3OS/c1-12(2)18(4,11-19)21-16(22)10-23-17-9-13(3)14-7-5-6-8-15(14)20-17/h5-9,12H,10H2,1-4H3,(H,21,22)

InChI Key

DQGIGOWXHHWLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of the 4-methylquinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone.

    Thioacetamide Formation: The quinoline derivative is then reacted with a thioacetamide precursor under basic conditions to introduce the thioacetamide group.

    Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various cyano derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thioacetamide groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Structural Analogs from the Enamine Ltd Catalogue

Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-hexyl-1H-benzodiazol-2-yl)sulfanyl]acetamide C₂₁H₃₀N₄OS 386.56 Benzodiazolyl, hexyl chain N/A
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide C₁₉H₁₅N₃OS 333.41 Quinolin-4-yl, cyanomethyl-phenyl 1281074-74-5
N-(1-cyano-1-cyclopropylethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide C₁₈H₁₉N₃OS₂ 357.49 Thiazolyl, cyclopropylethyl AGN-PC-04HW28

Key Observations :

  • The quinoline system may enhance aromatic interactions in biological targets compared to smaller heterocycles.
  • Substituent Effects: The cyano-dimethylpropyl group in the target compound likely improves metabolic stability compared to the cyanomethyl-phenyl group in , which may be more prone to oxidative degradation.

Bioactive Analogs from the Brazilian Journal of Pharmaceutical Sciences

Four acetamide derivatives with indole-oxadiazole systems were evaluated for enzyme inhibition:

Compound (Code) Molecular Formula Molecular Weight (g/mol) Substituents LOX Inhibition (IC₅₀) α-Glucosidase Inhibition (IC₅₀) BChE Inhibition (IC₅₀) Reference
8t C₂₀H₁₇ClN₄O₃S 428.5 Chloro, indole-oxadiazole 23.4 µM 32.7 µM 18.9 µM
8u C₂₂H₂₂N₄O₃S 422 Ethoxy, indole-oxadiazole 31.2 µM 45.1 µM 24.3 µM
8v C₂₀H₁₇N₅O₄S 423 Nitro, indole-oxadiazole 19.8 µM 28.6 µM 15.4 µM

Key Observations :

  • Electron-Withdrawing Groups: Nitro-substituted 8v showed the strongest LOX and BChE inhibition (IC₅₀: 19.8 µM and 15.4 µM, respectively), suggesting electron-deficient groups enhance activity . This could inform optimization of the target compound’s quinoline ring (which has a methyl group, an electron-donating substituent).
  • Bulkier Substituents : Ethoxy-substituted 8u had reduced activity, highlighting the trade-off between bulk and potency.

Orco Agonists with Sulfanyl Acetamide Scaffolds

VUAA-1 and OLC-12 are triazole-containing Orco agonists with distinct substituents:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity Reference
VUAA-1 C₁₇H₁₉N₅OS 341.43 Ethylphenyl, pyridinyl-triazole Strong Orco channel activation
OLC-12 C₂₀H₂₃N₅OS 389.49 Isopropylphenyl, pyridinyl-triazole Moderate Orco activation

Key Observations :

  • Heterocyclic Core: Unlike the target compound’s quinoline, VUAA-1 and OLC-12 use triazole rings, which are smaller and more polar. This may affect membrane permeability and target specificity.
  • Role of Sulfanyl Linker : The sulfanyl acetamide motif is conserved across these compounds, underscoring its importance in ligand-receptor interactions .

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